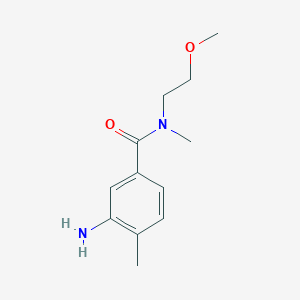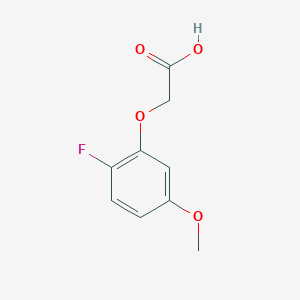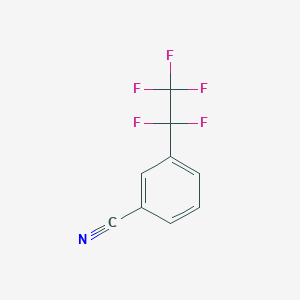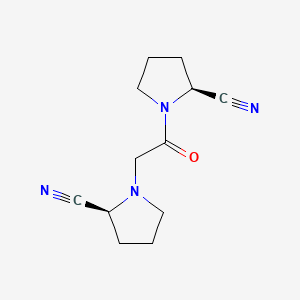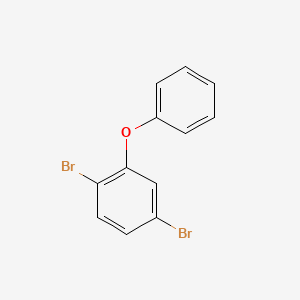
Boc-N-Me-His(Boc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-His(Boc)-OH: is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the imidazole ring of histidine. This compound is often used in peptide synthesis due to its stability and ease of removal under mild acidic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Protection of Histidine: The synthesis begins with the protection of the amino group of histidine using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Methylation: The imidazole ring of histidine is methylated using methyl iodide in the presence of a base like sodium hydride.
Second Boc Protection: The imidazole nitrogen is then protected with another Boc group using Boc anhydride.
Industrial Production Methods: Industrial production of Boc-N-Me-His(Boc)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection: Boc-N-Me-His(Boc)-OH undergoes deprotection reactions where the Boc groups are removed using mild acids like trifluoroacetic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
Major Products Formed:
Deprotected Histidine Derivatives: Removal of Boc groups yields N-methyl-histidine.
Peptide Chains: Coupling reactions result in the formation of peptide bonds, extending the peptide chain.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Boc-N-Me-His(Boc)-OH is widely used in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Biology:
Enzyme Studies: The compound is used in the study of enzyme mechanisms, particularly those involving histidine residues.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
Mechanism:
Deprotection: The Boc groups are removed under acidic conditions, exposing the reactive amino and imidazole groups.
Coupling: The exposed groups participate in nucleophilic substitution reactions to form peptide bonds.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound targets carboxyl groups of other amino acids or peptides, facilitating the formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Boc-His(Boc)-OH: Similar in structure but lacks the methyl group on the imidazole ring.
Fmoc-His(Boc)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Uniqueness:
Stability: Boc-N-Me-His(Boc)-OH offers enhanced stability due to the presence of Boc groups.
Ease of Deprotection: The Boc groups can be removed under mild conditions, making it suitable for sensitive peptide synthesis.
Propriétés
Formule moléculaire |
C17H27N3O6 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m0/s1 |
Clé InChI |
OMDHNZXOCLBECO-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
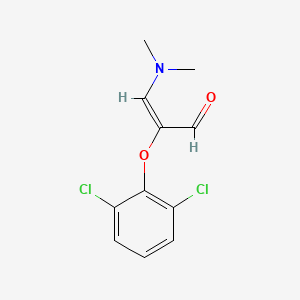
![N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
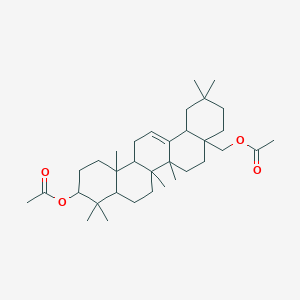
![3-Bromo-5-fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12083871.png)
